3-(4-Benzylpiperidin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Benzylpiperidin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring can be formed through cyclization reactions.
Substitution Reactions: Introducing the 3-chloro-4-methylphenyl group through nucleophilic substitution reactions.
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate dione precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: The chloro and methyl groups on the phenyl ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione could have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions or enzyme inhibition.
Medicine: Exploration as a candidate for drug development, particularly for its potential effects on the central nervous system.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds of this nature might:
Bind to Receptors: Interact with neurotransmitter receptors in the brain.
Inhibit Enzymes: Act as inhibitors for specific enzymes involved in metabolic pathways.
Modulate Pathways: Influence signaling pathways related to neurological or physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the chloro and methyl groups on the phenyl ring.
3-(4-Benzylpiperidin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
The presence of the 3-chloro-4-methylphenyl group in 3-(4-Benzylpiperidin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione might confer unique pharmacological properties, such as increased binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-16-7-8-19(14-20(16)24)26-22(27)15-21(23(26)28)25-11-9-18(10-12-25)13-17-5-3-2-4-6-17/h2-8,14,18,21H,9-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYVGJKBBSFMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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